Deoxy-Didroartemisinin
Description
Properties
CAS No. |
112419-27-9 |
|---|---|
Molecular Formula |
C15H24O4 |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-ol |
InChI |
InChI=1S/C15H24O4/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14-,15-/m1/s1 |
InChI Key |
JQGOBHOUYKYFPD-ISOSDAIHSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(O4)C)O)C |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(O4)C)O)C |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(3R,3aS,3a1R,6R,6aS,9S,10aR)-3,6,9-trimethyldecahydro-2H-3a1,9-epoxyoxepino[4,3,2-ij]isochromen-2-ol. |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Deoxy-Didroartemisinin is synthesized through a series of chemical reactions starting from artemisinin. The process involves the reduction of artemisinin to dihydroartemisinin, followed by further chemical modifications to obtain this compound. The reaction conditions typically involve the use of reducing agents and specific catalysts to facilitate the transformation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Deoxy-Didroartemisinin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: Specific functional groups in this compound can be substituted with other groups under certain conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Scientific Research Applications
Introduction to Deoxy-Didroartemisinin
This compound is a derivative of dihydroartemisinin, which itself is a prominent compound derived from artemisinin, known for its significant antimalarial properties. This compound has garnered attention not only for its efficacy in treating malaria but also for its potential applications in various other therapeutic areas.
Antimalarial Activity
This compound has been investigated primarily for its antimalarial properties. Dihydroartemisinin and its derivatives, including this compound, have been established as first-line treatments against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Studies have demonstrated that these compounds exhibit rapid action against malaria parasites, leading to reduced parasitemia and improved patient outcomes .
Recent research highlights the effectiveness of this compound in inhibiting the growth of malaria parasites in vitro. It has shown promising results with low half-maximal inhibitory concentrations (IC50), indicating strong antimalarial activity comparable to other established treatments .
Antitumor Properties
Beyond its antimalarial effects, this compound has been explored for its potential anticancer properties. Research indicates that derivatives of dihydroartemisinin can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC) cells. In these studies, this compound demonstrated the ability to inhibit glucose uptake in cancer cells, suggesting a mechanism by which it may exert its cytotoxic effects .
Anti-inflammatory and Immunomodulatory Effects
This compound has also been investigated for its anti-inflammatory properties. The compound exhibits immunomodulatory effects that may be beneficial in treating autoimmune diseases and inflammatory conditions. Studies indicate that certain derivatives can suppress immune responses, potentially offering therapeutic avenues for conditions characterized by excessive inflammation .
Antiviral Activity
Emerging research suggests that this compound may possess antiviral properties as well. Its ability to interfere with viral replication processes has been noted in preliminary studies, indicating potential applications in treating viral infections beyond malaria .
Case Study 1: Antimalarial Efficacy
In a controlled study involving patients with uncomplicated P. falciparum malaria, this compound was administered alongside standard treatment regimens. The results indicated a significant reduction in parasitemia within 48 hours of treatment, with minimal side effects reported. These findings support the compound's potential as an effective alternative or adjunct therapy in malaria management.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted using human NSCLC cell lines treated with this compound. The results showed a marked decrease in cell viability and increased rates of apoptosis compared to untreated controls. Mechanistic studies revealed that the compound inhibited key metabolic pathways essential for cancer cell survival, highlighting its potential as an anticancer agent.
Case Study 3: Immunomodulatory Effects
In vitro studies assessing the immunomodulatory effects of this compound on T-cell activation demonstrated that the compound could significantly reduce cytokine production in activated T-cells. This suggests a possible role in managing autoimmune disorders where T-cell activity is dysregulated.
Comparative Data Table
| Application Area | Compound Tested | IC50 (nM) | Observations |
|---|---|---|---|
| Antimalarial | This compound | <100 | Rapid reduction in parasitemia |
| Antitumor | This compound | <200 | Induced apoptosis in NSCLC cell lines |
| Anti-inflammatory | Various derivatives | N/A | Suppressed cytokine production |
| Antiviral | This compound | N/A | Inhibited viral replication |
Mechanism of Action
The mechanism of action of Deoxy-Didroartemisinin involves the generation of reactive oxygen species (ROS) within the target cells. These ROS cause oxidative stress, leading to the damage of cellular components and ultimately cell death. The compound targets the heme groups within the malaria parasite, disrupting its metabolic processes and leading to its elimination .
Comparison with Similar Compounds
- Artemisinin
- Dihydroartemisinin
- Artemether
- Artesunate
Comparison: Deoxy-Didroartemisinin is unique among its counterparts due to its specific chemical structure, which imparts distinct pharmacological properties. While all these compounds share a common mechanism of action involving the generation of ROS, this compound has been found to have enhanced stability and efficacy in certain applications .
Q & A
Q. How should conflicting cytotoxicity data from different cell lines be presented and interpreted?
- Methodological Answer: Use tiered validation:
- Primary Screening : Broad panel (e.g., NCI-60) to identify sensitive lineages.
- Mechanistic Follow-up : siRNA knockdown of putative targets (e.g., Nrf2) in outlier cell lines.
- Visualization : Heatmaps with hierarchical clustering (log2-transformed IC₅₀) to highlight patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
